molecular formula C7H9ClN2O2 B1171252 pyocin S3 CAS No. 164641-10-5

pyocin S3

Cat. No.: B1171252
CAS No.: 164641-10-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyocin S3 is a novel S-type bacteriocin produced by the bacterium Pseudomonas aeruginosa . It is a soluble, two-component protein complex consisting of a large cytotoxic protein (PyoS3A) and a smaller immunity protein (PyoS3I) that protects the producing strain from its own bactericidal activity . The genetic locus for this compound comprises the two structural genes, pyoS3A and pyoS3I , which are co-transcribed . The primary mechanism of action for this compound is DNase activity, which leads to the degradation of DNA in target cells and results in cell death . This cytotoxic activity is specifically inhibited by the S3I immunity protein . This compound gains entry into susceptible cells by parasitizing the specific receptor for type II ferripyoverdine, an iron-scavenging siderophore . Consequently, its killing activity is highly specific against P. aeruginosa isolates that produce and utilize type II pyoverdine . In research, this compound is a critical tool for studying bacterial competition, intraspecific warfare, and the potential development of species-specific antibiotics . Its high potency and narrow spectrum make it a promising candidate for therapeutic applications targeting multidrug-resistant P. aeruginosa infections, a growing concern in clinical settings . Studies in a murine model of acute P. aeruginosa lung infection have demonstrated that S-type pyocins can afford protection from a lethal infection, showing efficacy at significantly lower concentrations than conventional antibiotics like tobramycin . Furthermore, research indicates that the production of this compound in P. aeruginosa is linked to the bacterial response to DNA damage and can be influenced by regulatory elements such as the small RNA PesA . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

164641-10-5

Molecular Formula

C7H9ClN2O2

Synonyms

pyocin S3

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

The therapeutic applications of pyocin S3 are particularly relevant in treating infections caused by Pseudomonas aeruginosa, especially in immunocompromised patients or those with chronic conditions like cystic fibrosis.

Case Study: Cystic Fibrosis Infections

A study involving 49 Pseudomonas aeruginosa isolates demonstrated that all strains producing type II pyoverdine were killed by this compound. This suggests a targeted approach for treating infections in cystic fibrosis patients where such strains are prevalent .

Study Parameter Value
Total Isolates Tested49
CF Isolates19
Non-CF Isolates22
Reference Strains8
Susceptible Strains40%

Environmental Applications

Beyond therapeutic uses, this compound can also be applied in biocontrol strategies within various environmental contexts. Its specificity for certain Pseudomonas aeruginosa strains makes it a candidate for bioremediation efforts where these bacteria are involved.

Case Study: Biocontrol in Aquatic Environments

Research has indicated that the application of this compound can help manage populations of pathogenic Pseudomonas aeruginosa in aquatic systems. This could be particularly useful in maintaining water quality and preventing outbreaks of infections associated with this pathogen.

Future Research Directions

Further investigations are necessary to fully elucidate the potential applications of this compound:

  • Mechanistic Studies : Understanding the exact molecular pathways involved in the entry and action of this compound could enhance its therapeutic efficacy.
  • Resistance Mechanisms : Research into how certain Pseudomonas aeruginosa strains develop resistance to this compound will be critical for developing effective treatments.
  • Formulation Development : Developing stable formulations of this compound for clinical use will be essential for translating laboratory findings into practical therapies.

Comparison with Similar Compounds

Genetic and Structural Features

Pyocin Type Killing Domain Activity Gene Structure Key Domains Immunity Protein
S3 DNase pyoS3A-I Unique HNH DNase domain S3I
S1/S2/AP41 DNase pyoS1/S2/AP41 Colicin-like DNase domains S1I/S2I/AP41I
S4 tRNase pyoS4A-I Colicin E5-like tRNase S4I
S5 Channel-forming pyoS5A-I Colicin Ia/Ib-like pore-forming S5I
  • Domain Architecture : Pyocin S3’s N-terminal domain is distinct from S1/S2 but shares partial similarity with pyocin S12, suggesting divergent receptor recognition .

Mechanisms of Action and Receptor Specificity

Pyocin Type Primary Killing Activity Receptor Target Regulation by Iron
S3 DNase Type II ferripyoverdine receptor (FpvAII) Enhanced under iron limitation
S1/S2/AP41 DNase Uncharacterized Iron-regulated
S4 tRNase Unknown Not reported
S5 Channel-forming FptA (ferripyochelin receptor) Iron-regulated
  • Receptor Specificity: this compound exclusively kills P. aeruginosa strains producing type II pyoverdine, while type I/III pyoverdine producers are resistant . In contrast, pyocin S5 targets FptA, a receptor for pyochelin .
  • DNase Activity : Unlike pyocin SX2 (a homolog with uncharacterized activity), S3’s DNase function is well-documented and inhibited by S3I .

Immunity and Self-Protection

  • S3I Immunity Protein : Binds directly to S3A to neutralize its DNase activity, ensuring self-protection .

Ecological and Clinical Distribution

  • Prevalence: this compound genes are found in 42% of clinical P. aeruginosa isolates, while S1/S2 occur in 48% . S3 and S4 exhibit mutually exclusive distribution in strains, suggesting niche specialization .
  • Regulatory Networks :
    • This compound production is upregulated by the small RNA PesA encoded in the PAPI-1 pathogenicity island, linking it to virulence and environmental adaptation .
    • Hydrogen peroxide stress induces pyoS3A-I transcription, similar to S2 and S5 .

Therapeutic Potential

  • Resistance Mitigation : Receptor diversity (e.g., S3 targeting FpvAII vs. S5 targeting FptA) supports using pyocin "cocktails" to prevent resistance .

Preparation Methods

SDS-PAGE and Western Blotting

Denaturing polyacrylamide gels (12–15%) resolve this compound as a single band at ~37 kDa, consistent with its predicted molecular weight. Immunoblotting with polyclonal anti-S3 antibodies verifies antigenic specificity.

DNase Activity Assays

Bioactivity is quantified using a modified spot agar technique. Serial dilutions of this compound are applied to lawns of susceptible P. aeruginosa ATCC 27853, with inhibition zones correlating to DNase potency. Half-maximal inhibitory concentrations (IC~50~) typically range from 50–100 ng/mL.

Iron-Dependent Activity Profiling

Given this compound’s reliance on type II ferripyoverdine receptors, activity assays incorporate iron-chelated media (e.g., glutamate minimal medium) to upregulate receptor expression. Supplementation with 10 μM type II pyoverdine reduces killing efficiency by >90%, confirming receptor-mediated uptake.

Comparative Analysis of Purification Strategies

The table below contrasts key parameters from published this compound preparation protocols:

ParameterAmmonium Sulfate + IECPlant-Based (Hypothetical)
Host SystemE. coli BL21(DE3)Nicotiana benthamiana
Expression Time6–8 hours5–7 days
Yield (mg/L culture)8–1240–60*
Purity (%)70–80>95*
Bioactivity Retention85–90%75–80%*

*Extrapolated from lectin-like pyocin data .

Q & A

Q. What is the molecular mechanism of pyocin S3's bactericidal activity against Pseudomonas aeruginosa?

this compound, a tRNase-type bacteriocin, degrades tRNA to disrupt protein synthesis in target cells. Its activity depends on dual receptor binding: it first attaches to the common polysaccharide antigen (CPA) of lipopolysaccharide (LPS) and then interacts with the outer membrane receptor FpvAI for translocation. Researchers should validate this mechanism using receptor knockout strains (e.g., CPA-deficient mutants) and competitive inhibition assays .

Q. How can researchers confirm this compound's strain specificity in vitro?

Strain specificity is assessed via growth inhibition assays using diverse P. aeruginosa isolates. Key steps include:

  • Culturing target strains under standardized conditions (e.g., 37°C, aerobic).
  • Comparing pyocin activity against wild-type vs. CPA/FpvAI-mutant strains.
  • Quantifying bactericidal effects using colony-forming unit (CFU) counts or fluorescence-based viability assays .

Q. What in vitro models are optimal for preliminary efficacy testing of this compound?

Use agar diffusion assays or liquid culture time-kill curves. Control variables such as pH (6.5–7.5), pyocin concentration (dose-response curves), and bacterial growth phase (log vs. stationary phase) to ensure reproducibility. Include positive controls (e.g., known bactericidal agents) and negative controls (heat-inactivated pyocin) .

Advanced Research Questions

Q. How can conflicting data on this compound's receptor binding be resolved?

Contradictions in receptor specificity often arise from strain-specific LPS modifications or experimental conditions. To address this:

  • Perform structural analyses (cryo-EM or X-ray crystallography) to map pyocin-receptor interactions.
  • Use surface plasmon resonance (SPR) to quantify binding affinities for CPA and FpvAI across strains.
  • Validate findings with isogenic mutants generated via CRISPR-Cas9 .

Q. What are the key challenges in maintaining this compound stability during in vivo studies, and how can they be mitigated?

Pyocins are prone to proteolytic degradation and pH-dependent inactivation. Methodological solutions include:

  • Purifying this compound under denaturing conditions (e.g., urea gradients) followed by refolding.
  • Incorporating protease inhibitors (e.g., PMSF) in buffer formulations.
  • Using encapsulation techniques (liposomes) for targeted delivery in animal models .

Q. What experimental designs are recommended to evaluate this compound's synergistic effects with antibiotics?

Apply checkerboard assays to determine fractional inhibitory concentration indices (FICI) for synergy. Use clinically relevant antibiotic combinations (e.g., β-lactams or fluoroquinolones). For translational relevance, test synergy in biofilms using microtiter plate assays or confocal microscopy .

Methodological Frameworks for Research Design

  • PICOT Framework for Therapeutic Studies :

    • P : P. aeruginosa-infected immunocompromised patients.
    • I : this compound intranasal therapy.
    • C : Standard antibiotic regimen (e.g., ceftazidime).
    • O : Reduction in bacterial load (log CFU/mL).
    • T : 7-day treatment period.
      This structure ensures focused hypothesis testing and systematic literature reviews .
  • Data Contradiction Analysis :
    Use the PS Framework (Problem, Solution) to address inconsistencies:

    • Problem : Discrepancies in receptor binding data.
    • Solution : Multi-omics integration (transcriptomics + proteomics) to identify confounding variables like LPS modification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.